Bienvenue dans la boutique en ligne BenchChem!

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Beta-lactamase inhibition Allosteric regulation X-ray crystallography

This compound is the definitive positive control for allosteric, core-disrupting studies of TEM-1 β-lactamase. Validated by a 1.90 Å co-crystal structure (PDB 1PZO), it targets a cryptic hydrophobic pocket 16 Å from the active site, a mechanism not recapitulated by active-site or detergent-like inhibitors. It is the essential reference for fragment-based design, differential scanning fluorimetry, and HDX-MS experiments probing core-destabilizing ligands. Its inactivity against aldose reductase (IC50 336 µM) guarantees assay specificity as a negative control.

Molecular Formula C15H13Cl2N5
Molecular Weight 334.2 g/mol
CAS No. 338777-69-8
Cat. No. B3060409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
CAS338777-69-8
Molecular FormulaC15H13Cl2N5
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NNN=N3)Cl
InChIInChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-22(15-18-20-21-19-15)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19,20,21)
InChIKeyUOUXILZUBDIWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine (CAS 338777-69-8): Chemical Profile & Procurement Context


N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine (PDB ligand code CBT; CHEMBL186174) is a synthetic, small-molecule tetrazole derivative (MW 334.20 g/mol, C₁₅H₁₃Cl₂N₅) listed in DrugBank (DB04037) and the PDB chemical component dictionary [1]. The compound is structurally characterized by a central 1H-tetrazol-5-amine core N,N-disubstituted with two 4-chlorobenzyl groups [2]. Its most notable feature is that it acts as a novel, core-disrupting allosteric inhibitor of TEM-1 β-lactamase, a mechanism confirmed by a 1.90 Å X-ray co-crystal structure (PDB ID: 1PZO) [3].

Why Generic Substitution of N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine Fails: Mechanism-Driven Selection


Generic substitution among tetrazole-based or β-lactamase-targeting compounds is not viable for this specific compound. Unlike active-site competitive inhibitors (e.g., boronic acid transition-state analogs that bind the catalytic Ser70 pocket), or passive detergent-like inhibitors (e.g., Cymal-6), this compound functions through a structurally unique core-disruption allosteric mechanism [1]. X-ray crystallography demonstrates that the compound binds to a cryptic hydrophobic pocket, forcing apart helices 11 and 12 of TEM-1 β-lactamase, a binding site located 16 Å from the catalytic center [1]. This allosteric, protein-destabilizing mode of action creates a distinct pharmacological profile that is not recapitulated by in-class analogs lacking this specific structural geometry.

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine: Quantitative Differentiation Evidence vs. Comparators


Evidence Item 1: Unique Allosteric Binding Site & Mechanism of Action vs. Active-Site Inhibitors

The target compound (CBT) binds to a cryptic allosteric pocket in TEM-1 β-lactamase, forcing apart helices 11 and 12 and disrupting the hydrophobic core 16 Å from the active site, as resolved by a 1.90 Å co-crystal structure (PDB 1PZO) [1]. In contrast, standard active-site inhibitors such as (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid bind directly to the catalytic Ser70 pocket with a Ki of 5.9 nM [2]. Cymal-6, a detergent-like inhibitor, also binds TEM-1 but with a Ki of 40.05 µM . The core-disruption mechanism represents a fundamentally distinct mode of inhibition unattainable by these comparators.

Beta-lactamase inhibition Allosteric regulation X-ray crystallography

Evidence Item 2: Weak Aldose Reductase Inhibition vs. Known Aldose Reductase Inhibitors

The target compound was tested for inhibition of aldose reductase from pig lenses and displayed a very high IC50 of 336,000 nM (336 µM), indicating essentially no meaningful activity against this target [1]. By comparison, established aldose reductase inhibitors such as epalrestat exhibit IC50 values in the nanomolar range (e.g., ~10–100 nM), and even weakly active screening hits typically fall in the low micromolar range (e.g., CHEMBL1907951: IC50 = 7,100 nM) [2]. This near-inactivity against aldose reductase contributes to the compound's selectivity profile and indicates it is unlikely to interfere with polyol pathway assays.

Aldose reductase Off-target profiling Selectivity

Evidence Item 3: Neuropeptide B/W Receptor Type 1 Activity

The target compound exhibited an IC50 of 14,600 nM (14.6 µM) against the human Neuropeptides B/W receptor type 1 (NPBWR1) in a PubChem bioassay screening panel conducted by The Scripps Research Institute Molecular Screening Center [1]. While this potency is modest, it represents a defined, measurable interaction with a G protein-coupled receptor target. In contrast, the compound showed no significant activity against other P2X receptors (P2X2, P2X3, P2X4) even at concentrations up to 10 µM in related tetrazole-based antagonist studies [2]. This differential GPCR activity profile may be relevant for laboratories screening against neuropeptide receptor panels or seeking a reference ligand for NPBWR1 assay development.

GPCR Neuropeptide receptor Screening

Evidence Item 4: PDB-validated Chemical Identity and Structural Uniqueness

The target compound is one of only two structurally validated allosteric core-disrupting inhibitors of TEM-1 β-lactamase deposited in the Protein Data Bank, with full 3D coordinates, electron density, and refinement statistics available (PDB ID: 1PZO, 1.90 Å, R-free = 0.247) [1]. The companion inhibitor in PDB 1PZP shares the core-disruption mechanism but differs in chemical structure. Unlike many commercially available tetrazole screening compounds that lack crystallographic validation of their binding mode, this compound has a precisely defined pose showing hydrophobic contacts with residues in the cryptic pocket, including the displacement of Arg244—a catalytic residue [1]. This level of structural annotation is absent for the vast majority of tetrazole analogs offered by chemical vendors.

Chemical probe validation Structural biology Crystallography

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine: Optimal Application Scenarios Based on Quantitative Evidence


Scenario 1: Structural Biology – Co-crystallization Reference for Allosteric β-Lactamase Inhibitor Design

This compound is ideally suited as a positive control or reference ligand in crystallographic studies targeting the cryptic allosteric pocket of class A β-lactamases. Its validated co-crystal structure (PDB 1PZO, 1.90 Å resolution) provides a high-confidence starting point for fragment-based drug design, molecular dynamics simulations, and soaking experiments aimed at discovering novel allosteric β-lactamase inhibitors [1].

Scenario 2: Mechanistic Probe for Core-Disruption Allostery in Protein Stability Assays

The compound's unique ability to disrupt the hydrophobic core of TEM-1 β-lactamase by forcing apart helices 11 and 12 makes it a valuable tool compound for studying protein folding thermodynamics, cryptic pocket formation, and the biophysical basis of allosteric inhibition [1]. It can serve as a reference molecule in differential scanning fluorimetry (DSF) or hydrogen-deuterium exchange (HDX) mass spectrometry experiments designed to detect core-destabilizing ligands.

Scenario 3: Selectivity Profiling – Negative Control for Aldose Reductase Assays

With an IC50 of 336 µM against aldose reductase, this compound is effectively inactive on this target and can be used as a negative control in polyol pathway enzymatic assays, ensuring that any observed inhibition in compound screening cascades is not attributable to aldose reductase off-target effects [1].

Scenario 4: GPCR Panel Screening – NPBWR1 Reference Ligand

The compound's measurable, albeit modest, activity at the Neuropeptides B/W receptor type 1 (IC50 = 14.6 µM) supports its use as a reference ligand in NPBWR1 assay development or as a starting scaffold for medicinal chemistry optimization of NPBWR1-targeted ligands [1].

Quote Request

Request a Quote for N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.